ethyl 3-[(2-bromopyridin-4-yl)oxy]-2-acetamidopropanoate
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Overview
Description
ethyl 3-[(2-bromopyridin-4-yl)oxy]-2-acetamidopropanoate is a chemical compound that has recently gained attention in the scientific community due to its unique physical and chemical properties. It is known for its potential biological activity and various applications in scientific research.
Preparation Methods
The synthesis of ethyl 3-[(2-bromopyridin-4-yl)oxy]-2-acetamidopropanoate involves several steps. One common synthetic route includes the reaction of 2-bromopyridine with ethyl 2-acetamido-3-hydroxypropanoate under specific conditions . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
ethyl 3-[(2-bromopyridin-4-yl)oxy]-2-acetamidopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ethyl 3-[(2-bromopyridin-4-yl)oxy]-2-acetamidopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-bromopyridin-4-yl)oxy]-2-acetamidopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
ethyl 3-[(2-bromopyridin-4-yl)oxy]-2-acetamidopropanoate can be compared with other similar compounds, such as:
Ethyl 2-acetamido-3-(2-chloropyridin-4-yl)oxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-acetamido-3-(2-fluoropyridin-4-yl)oxypropanoate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 2-acetamido-3-(2-iodopyridin-4-yl)oxypropanoate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which can differ significantly from its analogs due to the presence of the bromine atom.
Properties
IUPAC Name |
ethyl 2-acetamido-3-(2-bromopyridin-4-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-3-18-12(17)10(15-8(2)16)7-19-9-4-5-14-11(13)6-9/h4-6,10H,3,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUXGHNNOCTWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COC1=CC(=NC=C1)Br)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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